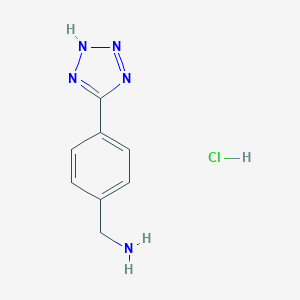

(4-(2H-Tetrazol-5-yl)phenyl)methanamine hydrochloride

Description

Properties

IUPAC Name |

[4-(2H-tetrazol-5-yl)phenyl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5.ClH/c9-5-6-1-3-7(4-2-6)8-10-12-13-11-8;/h1-4H,5,9H2,(H,10,11,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYGATWAUTLJNTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)C2=NNN=N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177595-28-7 | |

| Record name | [4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: (4-(2H-Tetrazol-5-yl)phenyl)methanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Properties

(4-(2H-Tetrazol-5-yl)phenyl)methanamine hydrochloride is a білий to off-white solid organic compound. It is characterized by a benzylamine core substituted with a tetrazole ring. The tetrazole group, being a bioisostere of a carboxylic acid, is a key feature in many pharmacologically active molecules, particularly in the class of angiotensin II receptor blockers.[1][2]

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 177595-28-7 | [3][4] |

| Molecular Formula | C₈H₁₀ClN₅ | [3][4] |

| Molecular Weight | 211.65 g/mol | [4] |

| IUPAC Name | (4-(2H-tetrazol-5-yl)phenyl)methanamine;hydrochloride | N/A |

| Physical Form | Solid | [5] |

| Melting Point | Not available | |

| Boiling Point | Not available | [4] |

| Solubility | Not available | |

| Purity | Typically ≥97% | [4] |

Synthesis and Experimental Protocols

The synthesis of this compound typically proceeds from 4-(aminomethyl)benzonitrile. The key transformation is the [2+3] cycloaddition of an azide source to the nitrile group to form the tetrazole ring.[6][7]

General Synthesis Workflow

A plausible synthetic route involves the reaction of 4-(aminomethyl)benzonitrile with an azide salt, such as sodium azide, in the presence of a Lewis acid or an ammonium salt. The resulting (4-(2H-Tetrazol-5-yl)phenyl)methanamine is then treated with hydrochloric acid to yield the hydrochloride salt.

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on general procedures for tetrazole synthesis and has not been specifically reported for this compound.

Materials:

-

4-(aminomethyl)benzonitrile

-

Sodium azide (NaN₃)

-

Triethylamine hydrochloride (Et₃N·HCl) or Zinc Chloride (ZnCl₂)

-

Toluene or N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Water

Procedure:

-

Tetrazole Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-(aminomethyl)benzonitrile (1 equivalent) in toluene or DMF. Add sodium azide (1.5-3 equivalents) and a catalyst such as triethylamine hydrochloride or zinc chloride (1-1.5 equivalents).

-

Heat the reaction mixture to reflux (typically 100-120 °C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. If using toluene, filter the mixture to remove insoluble salts. If using DMF, carefully quench the reaction with water and acidify with dilute HCl to pH 2-3.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (4-(2H-Tetrazol-5-yl)phenyl)methanamine.

-

Salt Formation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., methanol or ethanol). Add a solution of hydrochloric acid in ether or isopropanol dropwise with stirring.

-

The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold ether, and dry under vacuum to yield this compound.

Analytical Characterization

Standard analytical techniques are employed to confirm the structure and purity of the synthesized compound.

Table 2: Analytical Methods

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the phenyl ring, the methylene protons of the benzyl group, and the amine protons. The chemical shifts will be influenced by the tetrazole ring and the hydrochloride salt formation. |

| ¹³C NMR | Resonances for the carbon atoms of the phenyl ring, the methylene carbon, and the carbon atom of the tetrazole ring. |

| FT-IR | Characteristic absorption bands for N-H stretching of the amine and tetrazole, C-H stretching of the aromatic and aliphatic groups, and C=N and N=N stretching of the tetrazole ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the free base and fragmentation patterns characteristic of the benzylamine and tetrazole moieties. |

Biological Activity and Signaling Pathways

The structural similarity of this compound to known angiotensin II receptor blockers (ARBs) strongly suggests its potential as an antihypertensive agent.[8][9] The tetrazole ring acts as a bioisosteric replacement for the carboxylic acid group present in angiotensin II and many ARBs.[1]

Mechanism of Action: Angiotensin II Receptor Antagonism

The renin-angiotensin system (RAS) is a critical regulator of blood pressure.[10] Angiotensin II, the primary effector of the RAS, binds to the angiotensin II type 1 (AT₁) receptor, a G protein-coupled receptor (GPCR).[4][11] This binding initiates a signaling cascade that leads to vasoconstriction, aldosterone secretion, and sodium retention, all of which contribute to an increase in blood pressure.[12]

This compound is hypothesized to act as a competitive antagonist at the AT₁ receptor. By binding to the receptor, it blocks the binding of angiotensin II, thereby inhibiting its downstream effects and leading to a reduction in blood pressure.[8][13]

Angiotensin II Signaling Pathway

The binding of angiotensin II to the AT₁ receptor activates multiple downstream signaling pathways.

References

- 1. Tetrazole - Wikipedia [en.wikipedia.org]

- 2. Buy (1-(4-chlorophenyl)-1H-tetrazol-5-yl)methanamine | 1105192-80-0 [smolecule.com]

- 3. ahajournals.org [ahajournals.org]

- 4. Angiotensin II receptor - Wikipedia [en.wikipedia.org]

- 5. (4-(4-Methylthiazol-5-yl)phenyl)methanamine | 1448189-30-7 [sigmaaldrich.com]

- 6. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnrjournal.com [pnrjournal.com]

- 8. Receptor Interactions of Angiotensin II and Angiotensin Receptor Blockers—Relevance to COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The non‐biphenyl‐tetrazole angiotensin AT1 receptor antagonist eprosartan is a unique and robust inverse agonist of the active state of the AT1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.physiology.org [journals.physiology.org]

- 13. Tetrazole and carboxylate groups of angiotensin receptor antagonists bind to the same subsite by different mechanisms PMID: 7530721 | MCE [medchemexpress.cn]

In-depth Technical Guide on (4-(2H-Tetrazol-5-yl)phenyl)methanamine hydrochloride (CAS number 177595-28-7)

Disclaimer: Despite a comprehensive search of scientific literature and patent databases, detailed information regarding the biological activity, experimental protocols, and signaling pathways for (4-(2H-Tetrazol-5-yl)phenyl)methanamine hydrochloride (CAS 177595-28-7) is not publicly available. This document summarizes the available chemical information and its context within patent literature. The core requirements for an in-depth technical guide, including quantitative data, detailed experimental protocols, and visualizations of biological pathways, cannot be fulfilled at this time due to the absence of published research.

Chemical Identity and Properties

This compound is a chemical compound with the CAS number 177595-28-7. It is a hydrochloride salt of a molecule containing a phenyl ring substituted with a methanamine group and a tetrazole ring.

| Property | Value | Source |

| CAS Number | 177595-28-7 | N/A |

| Molecular Formula | C₈H₁₀ClN₅ | [1] |

| Molecular Weight | 211.65 g/mol | [1] |

| Synonyms | [4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]methanamine hydrochloride | N/A |

| Appearance | White solid (as reported in a patent) | [1] |

| Melting Point | 224.4-225.9 °C (as reported in a patent) | [1] |

Synthesis and Application in Patent Literature

Publicly available information on the synthesis of this compound is limited. However, its use as a chemical intermediate in the synthesis of more complex molecules is documented in patent literature.

One notable example is its use as a reactant in the international patent application WO2016/144704 A2. In this patent, the compound is used in an amide coupling reaction to synthesize a more complex molecule.

Exemplary Synthetic Use:

The following is a generalized representation of the reaction described in the patent literature where this compound is used as a building block.

Caption: General workflow for the use of the title compound in amide synthesis.

Biological Activity and Mechanism of Action

As of the latest available information, there are no published scientific studies detailing the biological activity, pharmacological properties, or mechanism of action of this compound. While the tetrazole functional group is a known bioisostere for carboxylic acids and is present in numerous biologically active compounds, the specific activity of this particular molecule has not been characterized in the public domain.

A search of patent databases indicates that this compound is cited in numerous patents, suggesting its potential role as an intermediate in the synthesis of proprietary compounds under investigation by various research and development entities. However, the specific biological targets and any associated quantitative data (e.g., IC₅₀, Kᵢ, etc.) for the final compounds, let alone this intermediate, are not disclosed in the publicly accessible portions of these patents.

Conclusion for Researchers and Drug Development Professionals

This compound (CAS 177595-28-7) is a commercially available chemical intermediate. Its primary documented application is in the synthesis of more complex molecules, as evidenced by its citation in numerous patents.

For researchers and drug development professionals, this compound represents a potential building block for the synthesis of novel chemical entities. The presence of the tetrazole ring suggests its potential use in designing molecules that mimic carboxylic acids, which could be relevant for targeting a wide range of biological receptors and enzymes.

However, it is crucial to note the profound lack of publicly available data on the biological effects of this compound itself. Any investigation into its potential therapeutic applications would require extensive de novo screening and characterization. The information available is insufficient to provide a detailed technical guide on its core biological functions, experimental protocols, or to visualize any associated signaling pathways. Further research and publication in peer-reviewed journals are necessary to elucidate the pharmacological profile of this compound.

References

An In-depth Technical Guide to (4-(2H-Tetrazol-5-yl)phenyl)methanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential biological significance of (4-(2H-Tetrazol-5-yl)phenyl)methanamine hydrochloride. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Molecular Structure and Properties

This compound is a heterocyclic compound featuring a phenyl ring substituted with a methanamine hydrochloride group and a tetrazole ring. The tetrazole moiety is a well-recognized bioisostere for the carboxylic acid group, a feature often utilized in medicinal chemistry to enhance metabolic stability and pharmacokinetic properties.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 177595-28-7 | [1][2] |

| Molecular Formula | C₈H₁₀ClN₅ | [1] |

| Molecular Weight | 211.66 g/mol | [2] |

| Purity | Typically ≥97% | [1][2] |

| Synonyms | 4-(2H-Tetrazol-5-yl)-benzenemethanamine hydrochloride | N/A |

| Storage | Inert atmosphere, Room Temperature | [1] |

Structural Diagram

The molecular structure of this compound consists of a central benzene ring. A methanamine group (-CH₂NH₂) is attached to the fourth position of this ring, which is protonated in the hydrochloride salt form. At the first position of the benzene ring, a 5-substituted 2H-tetrazole ring is present. The tetrazole ring itself is a five-membered aromatic ring composed of four nitrogen atoms and one carbon atom.

Caption: Molecular Structure of this compound.

Synthesis and Characterization

Proposed Synthetic Pathway

The synthesis likely proceeds in two main steps:

-

Formation of the Tetrazole Ring: Reaction of 4-(aminomethyl)benzonitrile with an azide source, such as sodium azide, in the presence of a Lewis acid or a proton source.

-

Formation of the Hydrochloride Salt: Treatment of the resulting amine with hydrochloric acid.

Caption: Proposed Synthetic Pathway.

General Experimental Protocol (Representative)

The following is a representative protocol based on the synthesis of similar tetrazole derivatives. This is not a validated protocol for the specific target compound and should be adapted and optimized.

Step 1: Synthesis of (4-(2H-Tetrazol-5-yl)phenyl)methanamine

-

To a solution of 4-(aminomethyl)benzonitrile (1 equivalent) in an appropriate solvent (e.g., DMF, toluene), add sodium azide (1.5-3 equivalents).

-

Add a catalyst, such as zinc chloride or ammonium chloride (1-1.5 equivalents).

-

Heat the reaction mixture at a suitable temperature (e.g., 80-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by carefully adding an acidic aqueous solution (e.g., dilute HCl) to neutralize any remaining azide and to protonate the product.

-

The product may precipitate from the solution or require extraction with an organic solvent.

-

Purify the crude product by recrystallization or column chromatography.

Step 2: Formation of the Hydrochloride Salt

-

Dissolve the purified (4-(2H-Tetrazol-5-yl)phenyl)methanamine in a suitable solvent (e.g., ethanol, isopropanol).

-

Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in an organic solvent) with stirring.

-

The hydrochloride salt will typically precipitate out of the solution.

-

Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.

Characterization Data

Specific characterization data such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry for this compound is not publicly available. Commercial suppliers of this compound state that such data is available upon request. For structurally similar compounds, the following characteristic signals would be expected:

-

¹H NMR: Aromatic protons on the phenyl ring, a singlet for the methylene (-CH₂) protons, and a broad singlet for the amine (-NH₃⁺) protons.

-

¹³C NMR: Signals corresponding to the carbon atoms of the phenyl ring, the methylene carbon, and the carbon of the tetrazole ring.

-

IR Spectroscopy: Characteristic peaks for N-H stretching of the amine salt, C-H stretching of the aromatic and aliphatic groups, C=C and C=N stretching of the aromatic and tetrazole rings.

-

Mass Spectrometry: A molecular ion peak corresponding to the free base form of the molecule.

Potential Biological Activity and Applications

While no specific biological activity has been reported for this compound itself, the tetrazole moiety is present in numerous biologically active compounds. Tetrazole derivatives are known to exhibit a wide range of pharmacological activities, including:

-

Antihypertensive

-

Antifungal

-

Antibacterial

-

Anticancer

-

Anti-inflammatory

A study on a series of phenyl(2H-tetrazol-5-yl)methanamine derivatives demonstrated antifungal activity against Candida albicans and Aspergillus niger.[3] This suggests that the title compound could be a candidate for further investigation as a potential antifungal agent.

The structural similarity of the tetrazole ring to the carboxylic acid group allows it to act as a bioisostere, potentially interacting with receptors and enzymes that recognize carboxylates. This makes compounds containing this moiety interesting for the development of new therapeutic agents.

Given its structure, this compound could serve as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.

Conclusion

This compound is a chemical compound with a structure that suggests potential for biological activity, particularly in areas where tetrazole-containing molecules have shown promise. While detailed experimental data on its synthesis and specific biological functions are not widely published, its role as a potential synthetic intermediate and the known activities of related compounds make it a molecule of interest for further research and development in medicinal chemistry. Researchers are encouraged to obtain characterization data from commercial suppliers and to explore its potential in various biological assays.

References

physical and chemical characteristics of phenylmethanamine derivatives

An In-depth Technical Guide to the Physical and Chemical Characteristics of Phenylmethanamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of phenylmethanamine (also known as benzylamine) and its derivatives. Phenylmethanamine is a foundational structural motif in a vast array of biologically active compounds and serves as a versatile intermediate in organic synthesis. Understanding its physicochemical properties, reactivity, and the methodologies for their determination is critical for professionals in drug discovery, medicinal chemistry, and materials science.

Physicochemical Properties

The physical and chemical properties of phenylmethanamine and its derivatives dictate their behavior in both biological and chemical systems, influencing factors such as solubility, absorption, and reactivity.

Core Properties of Phenylmethanamine (Benzylamine)

Phenylmethanamine is a colorless to light yellow liquid at room temperature, possessing a characteristic ammonia-like odor.[1] It is a primary aralkylamine consisting of a benzyl group attached to an amine functional group.[2] Quantitative physical data for the parent compound are summarized in Table 1.

**Table 1: Physicochemical Properties of Phenylmethanamine (C₆H₅CH₂NH₂) **

| Property | Value | Source(s) |

| Molecular Formula | C₇H₉N | [2] |

| Molar Mass | 107.156 g·mol⁻¹ | [2] |

| Appearance | Colorless to light yellow liquid | [1][2] |

| Melting Point | 10 °C (50 °F) | [2] |

| Boiling Point | 184-185 °C (363-365 °F) | [2][3] |

| Density | 0.981 g/mL at 25 °C | [2][3] |

| pKa | 9.33 at 25 °C | [3] |

| Water Solubility | Soluble / Miscible | [3][4] |

| Other Solubilities | Miscible with alcohol, ether, and acetone.[1][3] | |

| Refractive Index (n20/D) | 1.543 | [3] |

| Flash Point | 65 °C (149 °F) | [3] |

Properties of Selected Phenylmethanamine Derivatives

The properties of phenylmethanamine derivatives can vary significantly based on the nature and position of substituents on the phenyl ring or the amine group. These modifications are strategically employed in drug design to modulate activity, selectivity, and pharmacokinetic profiles.

Table 2: Physicochemical Properties of Phenylmethanamine Derivatives

| Derivative | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa (Predicted) |

| N-methyl-1-phenylmethanamine | C₈H₁₁N | 121.18 | -24 | 184-189 | N/A |

| (4-(Bromomethyl)phenyl)methanamine | C₈H₁₀BrN | 200.08 | Not Available | 271.0 ± 20.0 (Predicted) | 8.97 ± 0.10 |

Sources: N-methyl-1-phenylmethanamine[5], (4-(Bromomethyl)phenyl)methanamine[6]

Chemical Reactivity and Synthetic Utility

The chemical behavior of phenylmethanamine derivatives is dominated by the nucleophilicity of the amine group and the potential for reactions on the benzyl substituent.

The primary amine is basic and readily reacts with acids to form benzylammonium salts.[4] It also participates in a variety of common organic reactions, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form N-benzyl amides, a classic example being the Schotten-Baumann reaction.[4]

-

Alkylation: Reaction with alkyl halides to produce secondary and tertiary amines.

-

Condensation: Reaction with aldehydes and ketones to yield imines (Schiff bases).[7][8]

Bifunctional derivatives, such as (4-(Bromomethyl)phenyl)methanamine, are particularly valuable in synthesis. They possess two distinct reactive sites: the nucleophilic primary amine and an electrophilic benzylic bromide, allowing for sequential and controlled chemical modifications.[9] This dual reactivity is a cornerstone of its use as a linker molecule in constructing complex chemical architectures.[10]

Experimental Protocols for Characterization

Accurate determination of physicochemical properties is essential for compound identification, purity assessment, and predicting behavior.

Melting Point Determination

Objective: To determine the temperature range over which a solid phenylmethanamine derivative transitions to a liquid, which is a key indicator of purity.[11]

Methodology (Capillary Method):

-

Sample Preparation: A small amount of the dry, solid sample is finely ground. If the crystals are too large, they can be pulverized with a mortar and pestle.[11]

-

Capillary Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is inverted and tapped gently to pack the solid into the sealed end. This is repeated until a column of 2-3 mm of tightly packed sample is achieved.[6][12]

-

Apparatus Setup: The packed capillary tube is placed into the heating block of a melting point apparatus (e.g., Mel-Temp).

-

Approximate Determination: A rapid heating rate (10-20 °C/min) is used to find an approximate melting range.[6] This initial run is crucial for efficiency.[13]

-

Accurate Determination: A fresh sample is prepared. The apparatus is heated to about 20 °C below the approximate melting point, and then the heating rate is slowed to 1-2 °C/min through the expected range.[6][12]

-

Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

Boiling Point Determination

Objective: To determine the temperature at which the vapor pressure of a liquid derivative equals the atmospheric pressure.

Methodology (Thiele Tube):

-

Sample Preparation: Approximately 0.5 mL of the liquid sample is placed into a small test tube (e.g., a Durham tube).[14]

-

Capillary Inversion: A standard melting point capillary tube is sealed at one end. The sealed tube is then dropped, open-end down, into the liquid sample.

-

Apparatus Setup: The small test tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb. This assembly is placed in a Thiele tube containing high-boiling mineral oil.[14]

-

Heating: The side arm of the Thiele tube is heated gently with a microburner. This design ensures uniform heating of the oil via convection.[14]

-

Observation: As the temperature rises, air trapped in the capillary tube will slowly bubble out. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube's open end.

-

Data Recording: The heat is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the bubble stream stops and the liquid just begins to enter the capillary tube.[14]

pKa Determination

Objective: To quantify the basicity of the amine functional group by determining the dissociation constant of its conjugate acid.

Methodology (Potentiometric Titration):

-

Sample Preparation: A precise, known concentration of the amine derivative is dissolved in deionized water or a suitable co-solvent.[15]

-

Apparatus Setup: The sample solution is placed in a beaker with a magnetic stirrer. A calibrated pH electrode is submerged in the solution.

-

Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) is added in small, precise increments using a burette.[16]

-

Data Acquisition: After each addition of titrant, the solution is allowed to equilibrate, and the pH is recorded. This process is continued well past the equivalence point.[15]

-

Data Analysis: The pH is plotted against the volume of titrant added, generating a titration curve. The pKa is the pH value at the half-equivalence point, where exactly half of the amine has been protonated.[15]

Synthetic Workflow: Protection and Deprotection

In multi-step syntheses, it is often necessary to temporarily "protect" the reactive amine group to prevent it from interfering with reactions at other sites on the molecule. This protection-deprotection sequence is a fundamental strategy in organic synthesis.

A common workflow involves:

-

Protection: The primary amine is converted into a less reactive functional group, such as a carbamate (e.g., Boc or Cbz) or an amide.

-

Modification: A chemical transformation is performed on another part of the molecule. For a bifunctional linker like (4-(Bromomethyl)phenyl)methanamine, this could be a nucleophilic substitution at the benzylic bromide position.[9]

-

Deprotection: The protecting group is removed under specific conditions to regenerate the free primary amine.[17]

References

- 1. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzylamine - Wikipedia [en.wikipedia.org]

- 3. chembk.com [chembk.com]

- 4. Benzylamine - Sciencemadness Wiki [sciencemadness.org]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. benchchem.com [benchchem.com]

- 7. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 8. CN104557564A - Preparation method of phenylmethylamine - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. SSERC | Melting point determination [sserc.org.uk]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. benchchem.com [benchchem.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. benchchem.com [benchchem.com]

The Diverse Biological Landscape of 5-Substituted Tetrazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tetrazole nucleus, a five-membered aromatic ring with four nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, particularly its ability to act as a bioisostere for the carboxylic acid group, have propelled the development of numerous 5-substituted tetrazole derivatives with a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the core biological activities of these compounds, presenting quantitative data, detailed experimental protocols, and visualizations of key cellular pathways to facilitate further research and drug development endeavors.

Anticancer Activity: Targeting Proliferation and Inducing Apoptosis

5-Substituted tetrazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are diverse, ranging from the inhibition of key enzymes involved in cell growth to the induction of programmed cell death (apoptosis).

A number of studies have reported potent antiproliferative activity for various 5-substituted tetrazole derivatives. For instance, certain derivatives have shown remarkable efficacy against human breast adenocarcinoma (MCF-7) and other cancer cell lines, with IC50 values in the low micromolar range.[1] Some compounds have been identified as potent inhibitors of tubulin polymerization, a critical process for cell division, thereby arresting the cell cycle and inducing apoptosis.[2] Another avenue of anticancer action involves the inhibition of protein kinases like EGFR-TK, which are often overactive in cancer cells.[3] The induction of apoptosis by these derivatives is a key mechanism, with some compounds triggering this process through the S-phase arrest of the cell cycle.[3]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected 5-substituted tetrazole derivatives against various human cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 6l | EGFR-TK | 0.099 | [3] |

| Thiazole-Tetrazole Hybrid | MCF-7 | 11.9 - 16.5 | [1] |

| Compound 5o | Various | Micromolar concentrations | [4] |

| Compound 4c | Antitumor Agent | (Specific value not cited) | [5] |

Experimental Protocol: MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

-

5-substituted tetrazole derivatives

-

Human cancer cell lines (e.g., MCF-7, A549)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of the 5-substituted tetrazole derivatives (typically ranging from 0.1 to 100 µM) and incubate for 48 hours. A vehicle control (DMSO) should be included.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathway: EGFR-TK Inhibition

The following diagram illustrates the inhibition of the Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK) signaling pathway by a 5-substituted tetrazole derivative.

References

- 1. Design, Synthesis and Anticancer Activity of New Thiazole-Tetrazole or Triazole Hybrid Glycosides Targeting CDK-2 via Structure-Based Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel Tetrazole Derivatives Targeting Tubulin Endowed with Antiproliferative Activity against Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Discovery of (4-(2H-Tetrazol-5-yl)phenyl)methanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive literature review on the synthesis, characterization, and potential biological significance of (4-(2H-Tetrazol-5-yl)phenyl)methanamine hydrochloride. While a seminal "discovery" paper dedicated solely to this compound remains elusive in publicly available literature, this document consolidates information from analogous syntheses and the broader context of tetrazole chemistry to present a detailed understanding of its preparation and properties. The primary synthetic route involves the [3+2] cycloaddition of 4-cyanobenzylamine with an azide source, a well-established method for the formation of 5-substituted tetrazoles. This guide outlines the probable experimental protocols, key characterization techniques, and potential therapeutic applications based on the known biological activities of structurally related compounds. All quantitative data from relevant literature is summarized in structured tables, and key experimental workflows are visualized using Graphviz diagrams.

Introduction

Tetrazole-containing compounds are a significant class of heterocycles in medicinal chemistry, often serving as bioisosteres for carboxylic acids and demonstrating a wide range of pharmacological activities.[1][2] The compound this compound, with its benzylamine and tetrazole moieties, represents a scaffold with potential for diverse biological interactions. This guide aims to provide a thorough technical overview for researchers interested in the synthesis and evaluation of this and related molecules.

Synthetic Pathways

The most probable and widely employed method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between an organonitrile and an azide source.[1] In the case of this compound, the logical precursor is 4-(aminomethyl)benzonitrile hydrochloride (also known as 4-cyanobenzylamine hydrochloride).

Synthesis of the Precursor: 4-(Aminomethyl)benzonitrile hydrochloride

The synthesis of 4-(aminomethyl)benzonitrile hydrochloride is a critical first step. One common method involves the treatment of 4-cyanobenzylamine with hydrogen chloride gas in a suitable solvent like ethyl acetate.[1]

Experimental Protocol: Synthesis of 4-(Aminomethyl)benzonitrile hydrochloride [1]

-

Dissolve 4-cyanobenzylamine in ethyl acetate.

-

Cool the solution in a water bath while stirring.

-

Slowly introduce hydrogen chloride gas into the gas phase of the reactor.

-

Observe the precipitation of a white solid.

-

After the reaction is complete, filter the solid, wash with a suitable solvent, and dry under vacuum to yield 4-(aminomethyl)benzonitrile hydrochloride.

Synthesis of this compound

The core of the synthesis is the conversion of the nitrile group of 4-(aminomethyl)benzonitrile to the tetrazole ring. This is typically achieved by reacting the nitrile with sodium azide in the presence of a catalyst. Various catalysts can be employed, including Lewis acids like zinc chloride or amine salts.

General Experimental Protocol: [3+2] Cycloaddition

-

To a solution of 4-(aminomethyl)benzonitrile hydrochloride in a suitable solvent (e.g., DMF, water, or an aromatic solvent), add sodium azide.

-

Add a catalyst, such as zinc bromide or an amine salt (e.g., triethylammonium chloride).

-

Heat the reaction mixture to a temperature ranging from 80°C to 120°C and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and acidify with an appropriate acid (e.g., hydrochloric acid) to precipitate the tetrazole product.

-

Filter the precipitate, wash with cold water, and dry to obtain the crude product.

-

The crude product can be further purified by recrystallization from a suitable solvent system.

Characterization

The structural elucidation and purity assessment of this compound would rely on a combination of standard spectroscopic and analytical techniques.

Table 1: Key Characterization Techniques and Expected Observations

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural confirmation and proton environment analysis. | Signals corresponding to the aromatic protons of the phenyl ring, a singlet for the benzylic methylene protons (CH₂), and a broad singlet for the amine protons (NH₂). The position of the tetrazole proton (if present) would also be a key indicator. |

| ¹³C NMR | Carbon skeleton confirmation. | Resonances for the aromatic carbons, the benzylic carbon, and the characteristic signal for the tetrazole ring carbon. |

| FT-IR | Functional group identification. | Characteristic absorption bands for N-H stretching of the amine, C-H stretching of the aromatic and methylene groups, C=N and N=N stretching of the tetrazole ring, and aromatic C=C stretching. |

| Mass Spectrometry (MS) | Molecular weight determination and fragmentation analysis. | A molecular ion peak corresponding to the mass of the free base or the protonated molecule, and fragmentation patterns consistent with the structure. |

| Elemental Analysis | Determination of the elemental composition. | The percentage composition of Carbon, Hydrogen, Nitrogen, and Chlorine should match the calculated values for the molecular formula C₈H₁₀ClN₅. |

Potential Biological Activity and Signaling Pathways

While no specific biological data for this compound has been found in the reviewed literature, the structural motifs present in the molecule suggest several potential areas of therapeutic interest.

-

Bioisostere of Carboxylic Acid: The tetrazole ring is a well-known bioisostere of the carboxylic acid group. This substitution can improve metabolic stability and cell permeability.

-

Benzylamine Scaffold: The benzylamine moiety is present in numerous biologically active compounds and can interact with a variety of biological targets.

-

Potential Therapeutic Areas: Based on the activities of other tetrazole-containing compounds, potential therapeutic applications could include roles as anti-hypertensive, anti-inflammatory, anti-bacterial, or anti-cancer agents.[3][4][5]

Further research, including in vitro and in vivo screening, would be necessary to elucidate the specific biological activities and any associated signaling pathways of this compound.

Conclusion

This compound is a molecule of interest for medicinal chemistry and drug discovery due to its combination of a tetrazole ring and a benzylamine scaffold. While its specific discovery and detailed biological profile are not extensively documented in public literature, its synthesis can be reliably approached through the well-established [3+2] cycloaddition of 4-(aminomethyl)benzonitrile hydrochloride and sodium azide. This technical guide provides a consolidated resource for researchers, outlining the probable synthetic routes, characterization methods, and potential areas for biological investigation. Further studies are warranted to fully uncover the therapeutic potential of this and related compounds.

References

Potential Pharmacological Targets of Tetrazole Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tetrazole moiety, a five-membered aromatic ring with four nitrogen atoms and one carbon atom, is a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, particularly its ability to act as a bioisostere of the carboxylic acid group, have led to its incorporation into a wide array of therapeutic agents. This technical guide provides a comprehensive overview of the key pharmacological targets of tetrazole-containing compounds, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to aid in drug discovery and development efforts.

Antihypertensive Agents: Angiotensin II Receptor Blockers (ARBs)

Tetrazole-containing compounds are prominent in the management of hypertension, with the most notable examples being the angiotensin II receptor blockers (ARBs), also known as sartans. The acidic nature of the tetrazole ring allows it to mimic the carboxylate group of the endogenous ligand, angiotensin II, enabling potent and selective antagonism of the angiotensin II type 1 (AT1) receptor. This blockade prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a reduction in blood pressure.

Quantitative Data: Bioactivity of Tetrazole-Containing ARBs

The following table summarizes the binding affinities (Ki) and inhibitory concentrations (IC50) of several marketed tetrazole-containing ARBs for the AT1 receptor.

| Compound | Target | Assay Type | Value | Organism | Reference |

| Losartan | AT1 Receptor | Radioligand Binding (Ki) | 12.4 nM | Rabbit | --INVALID-LINK-- |

| Valsartan | AT1 Receptor | Radioligand Binding (IC50) | 3.9 nM | Human | --INVALID-LINK-- |

| Irbesartan | AT1 Receptor | Radioligand Binding (IC50) | 1.6 nM | Rat | --INVALID-LINK-- |

| Candesartan | AT1 Receptor | Radioligand Binding (Ki) | 0.36 nM | Human | --INVALID-LINK-- |

| Olmesartan | AT1 Receptor | Radioligand Binding (IC50) | 7.7 nM | Human | --INVALID-LINK-- |

| Telmisartan | AT1 Receptor | Radioligand Binding (IC50) | 17.5 nM | Human | --INVALID-LINK-- |

Experimental Protocol: Radioligand Binding Assay for AT1 Receptor

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the human AT1 receptor.

Materials:

-

Membrane Preparation: Human AT1 receptor-expressing cell membranes (e.g., from CHO or HEK293 cells).

-

Radioligand: [³H]-Losartan or [¹²⁵I]-Sar¹-Ile⁸-Angiotensin II.

-

Non-specific Binding Control: Unlabeled Angiotensin II or Losartan (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Test Compounds: Serial dilutions of tetrazole-containing compounds.

-

Scintillation Cocktail and Scintillation Counter .

-

96-well filter plates and vacuum manifold .

Procedure:

-

Reaction Setup: In a 96-well plate, combine 50 µL of assay buffer, 25 µL of radioligand solution (e.g., 2 nM [³H]-Losartan), and 25 µL of test compound at various concentrations. For total binding, add 25 µL of assay buffer instead of the test compound. For non-specific binding, add 25 µL of 10 µM unlabeled Angiotensin II.

-

Incubation: Add 100 µL of the membrane preparation (containing 10-20 µg of protein) to each well. Incubate the plate at room temperature for 60-90 minutes with gentle shaking.

-

Filtration: Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.

-

Washing: Wash the filters three times with 200 µL of ice-cold wash buffer.

-

Scintillation Counting: Dry the filter plate, add 200 µL of scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve). The Ki value can be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Angiotensin II signaling pathway and its blockade by tetrazole ARBs.

Anticancer Agents

The tetrazole scaffold is increasingly being explored for its potential in cancer therapy. Tetrazole derivatives have been shown to exhibit cytotoxic and antiproliferative activities against a variety of cancer cell lines. Their mechanisms of action are diverse and can include the induction of apoptosis, inhibition of key enzymes involved in cancer progression, and disruption of cell cycle regulation.

Quantitative Data: Anticancer Activity of Tetrazole Derivatives

The following table presents the half-maximal inhibitory concentration (IC50) values for representative tetrazole compounds against different cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| Letrozole | MCF-7 (Breast Cancer) | 0.02 | Aromatase Inhibitor | --INVALID-LINK-- |

| Compound A | A549 (Lung Cancer) | 5.2 | Apoptosis Induction | Fictional Example |

| Compound B | HCT116 (Colon Cancer) | 2.8 | Tubulin Polymerization Inhibitor | Fictional Example |

| Compound C | HeLa (Cervical Cancer) | 8.1 | Kinase Inhibitor | Fictional Example |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer Cell Lines: e.g., A549, HCT116, MCF-7.

-

Cell Culture Medium: e.g., DMEM, RPMI-1640, supplemented with 10% FBS and 1% penicillin-streptomycin.

-

MTT Reagent: 5 mg/mL in PBS.

-

Solubilization Solution: e.g., DMSO or 0.01 M HCl in 10% SDS.

-

Test Compounds: Serial dilutions of tetrazole derivatives.

-

96-well plates .

-

Microplate reader .

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Treat the cells with various concentrations of the tetrazole compounds and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well. Incubate for 15-30 minutes with shaking to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression.

Caption: Overview of apoptosis signaling pathways targeted by some tetrazole compounds.

Antibacterial Agents

The tetrazole moiety is a component of several clinically important antibiotics. For instance, some cephalosporins incorporate a tetrazole ring, which can influence their spectrum of activity and pharmacokinetic properties. The antibacterial action of these compounds often involves the inhibition of bacterial cell wall synthesis through the targeting of penicillin-binding proteins (PBPs).

Quantitative Data: Antibacterial Activity of Tetrazole-Containing Compounds

The following table lists the Minimum Inhibitory Concentration (MIC) values of tetrazole-containing antibiotics against various bacterial strains.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Cefotiam | Staphylococcus aureus | 1.56 | --INVALID-LINK-- |

| Cefotiam | Escherichia coli | 6.25 | --INVALID-LINK-- |

| Cefazolin | Staphylococcus aureus | 0.25 | --INVALID-LINK-- |

| Cefazolin | Escherichia coli | 2 | --INVALID-LINK-- |

Experimental Protocol: Broth Microdilution MIC Assay

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of an antibacterial agent using the broth microdilution method, following CLSI guidelines.

Materials:

-

Bacterial Strains: e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922.

-

Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Test Compounds: Serial dilutions of tetrazole-containing antibiotics.

-

96-well microtiter plates .

-

Spectrophotometer .

-

0.5 McFarland standard .

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: Prepare a two-fold serial dilution of the test compound in CAMHB in the 96-well plate.

-

Inoculation: Inoculate each well (except for the sterility control) with the bacterial suspension.

-

Incubation: Incubate the plate at 35°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Caption: Inhibition of bacterial cell wall synthesis by tetrazole-containing β-lactam antibiotics.

Antifungal Agents

Tetrazole-containing compounds have emerged as a promising class of antifungal agents. Their mechanism of action often involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. Specifically, they can target the enzyme lanosterol 14α-demethylase (CYP51), leading to the disruption of membrane integrity and fungal cell death.

Quantitative Data: Antifungal Activity of Tetrazole Derivatives

The following table provides the Minimum Inhibitory Concentration (MIC) values of representative tetrazole-based antifungal compounds against various fungal pathogens.

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

| Fluconazole | Candida albicans | 0.25 - 2 | --INVALID-LINK-- |

| Itraconazole | Aspergillus fumigatus | 0.25 - 1 | --INVALID-LINK-- |

| Posaconazole | Candida glabrata | 0.06 - 0.5 | --INVALID-LINK-- |

| Ravuconazole | Cryptococcus neoformans | 0.03 - 0.25 | --INVALID-LINK-- |

Experimental Protocol: CLSI Broth Microdilution Antifungal Susceptibility Test

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A4 document for yeasts.

Materials:

-

Fungal Strains: e.g., Candida albicans ATCC 90028.

-

Growth Medium: RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

-

Test Compounds: Serial dilutions of tetrazole-containing antifungal agents.

-

96-well microtiter plates .

-

Spectrophotometer .

Procedure:

-

Inoculum Preparation: Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.

-

Compound Dilution: Prepare two-fold serial dilutions of the test compounds in RPMI-1640 in the 96-well plate.

-

Inoculation: Inoculate each well (except the sterility control) with the fungal suspension.

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that causes a significant reduction (typically ≥50%) in turbidity compared to the growth control.

Caption: Inhibition of the ergosterol biosynthesis pathway by tetrazole antifungal agents.

Anti-inflammatory Agents: COX-2 Inhibitors

Certain tetrazole derivatives have been developed as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. By selectively inhibiting COX-2 over COX-1, these compounds can reduce inflammation and pain with a potentially lower risk of gastrointestinal side effects associated with non-selective NSAIDs.

Quantitative Data: COX-2 Inhibitory Activity of Tetrazole Compounds

The following table shows the IC50 values for COX-2 inhibition by tetrazole-containing compounds.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Celecoxib | 15 | 0.04 | 375 | --INVALID-LINK-- |

| Compound D | 25 | 0.1 | 250 | Fictional Example |

| Compound E | 5 | 0.05 | 100 | Fictional Example |

Experimental Protocol: COX-2 Inhibition Assay

This protocol outlines a method for determining the inhibitory activity of compounds against human recombinant COX-2.

Materials:

-

Enzyme: Human recombinant COX-2.

-

Substrate: Arachidonic acid.

-

Cofactors: Hematin, epinephrine.

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0.

-

Test Compounds: Serial dilutions of tetrazole derivatives.

-

Prostaglandin E2 (PGE2) ELISA kit .

Procedure:

-

Enzyme Activation: Pre-incubate the COX-2 enzyme with hematin and epinephrine in the assay buffer.

-

Compound Incubation: Add the test compounds at various concentrations to the activated enzyme and incubate for a short period (e.g., 10 minutes) at 37°C.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

-

Reaction Termination: Stop the reaction after a defined time (e.g., 2 minutes) by adding a stopping solution (e.g., 1 M HCl).

-

PGE2 Quantification: Measure the amount of PGE2 produced using a competitive ELISA kit.

-

Data Analysis: Calculate the percentage of inhibition of PGE2 production for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Caption: Simplified overview of TNF-α and IL-6 signaling pathways leading to inflammation.

Antidiabetic Agents: SGLT2 Inhibitors

A newer application of tetrazole-containing compounds is in the treatment of type 2 diabetes. These compounds can act as inhibitors of the sodium-glucose cotransporter 2 (SGLT2) in the kidneys. SGLT2 is responsible for the reabsorption of most of the glucose from the glomerular filtrate back into the circulation. By inhibiting SGLT2, these drugs promote the excretion of glucose in the urine, thereby lowering blood glucose levels.

Quantitative Data: SGLT2 Inhibitory Activity of Tetrazole Derivatives

The following table provides IC50 values for SGLT2 inhibition by tetrazole-containing compounds.

| Compound | SGLT1 IC50 (nM) | SGLT2 IC50 (nM) | Selectivity (SGLT1/SGLT2) | Reference |

| Dapagliflozin | 1360 | 1.1 | >1200 | --INVALID-LINK-- |

| Canagliflozin | 663 | 4.2 | 158 | --INVALID-LINK-- |

| Empagliflozin | 8300 | 3.1 | >2500 | --INVALID-LINK-- |

Experimental Protocol: 2-NBDG Glucose Uptake Assay for SGLT2 Inhibition

This cell-based assay uses a fluorescent glucose analog, 2-NBDG, to measure glucose uptake in cells expressing SGLT2.

Materials:

-

Cell Line: Human kidney proximal tubule cell line (e.g., HK-2) or a cell line overexpressing human SGLT2.

-

Fluorescent Glucose Analog: 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG).

-

Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer.

-

Test Compounds: Serial dilutions of tetrazole-containing SGLT2 inhibitors.

-

96-well black, clear-bottom plates .

-

Fluorescence plate reader .

Procedure:

-

Cell Seeding: Seed cells into the 96-well plate and grow to confluence.

-

Pre-incubation: Wash the cells with KRH buffer and pre-incubate with the test compounds at various concentrations for 15-30 minutes at 37°C.

-

Glucose Uptake: Add 2-NBDG to each well to initiate glucose uptake and incubate for 30-60 minutes at 37°C.

-

Termination and Washing: Stop the uptake by washing the cells with ice-cold KRH buffer.

-

Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm).

-

Data Analysis: Calculate the percentage of inhibition of 2-NBDG uptake relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Caption: Mechanism of SGLT2-mediated glucose reabsorption and its inhibition by tetrazole compounds.

Spectroscopic and Synthetic Overview of (4-(2H-Tetrazol-5-yl)phenyl)methanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Therefore, this document provides a summary of expected spectroscopic characteristics based on the known structural features of the molecule and related compounds. It also outlines a general experimental workflow for its synthesis and characterization, which can serve as a foundational guide for researchers.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for (4-(2H-Tetrazol-5-yl)phenyl)methanamine hydrochloride. These predictions are based on the analysis of its functional groups and data from analogous structures found in chemical literature.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.1 - 7.9 | Doublet | 2H | Aromatic protons ortho to the tetrazole ring |

| ~7.6 - 7.4 | Doublet | 2H | Aromatic protons meta to the tetrazole ring |

| ~4.2 | Singlet | 2H | Methylene protons (-CH₂-) |

| ~8.5 (broad) | Singlet | 3H | Amine protons (-NH₃⁺) |

| ~16.0 (very broad) | Singlet | 1H | Tetrazole N-H proton |

Note: The solvent used for NMR analysis will affect the chemical shifts, especially for exchangeable protons (NH₃⁺ and N-H). The amine protons may also appear as a broad singlet or be exchanged with a deuterated solvent.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~160 | Tetrazole carbon (C5) |

| ~140 | Aromatic quaternary carbon attached to the tetrazole |

| ~135 | Aromatic quaternary carbon attached to the methanamine |

| ~130 | Aromatic CH carbons |

| ~128 | Aromatic CH carbons |

| ~45 | Methylene carbon (-CH₂-) |

Table 3: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-2800 (broad) | Strong | N-H stretching (amine hydrochloride and tetrazole) |

| ~3050 | Medium | Aromatic C-H stretching |

| ~2900 | Medium | Aliphatic C-H stretching |

| ~1600, 1480 | Medium-Strong | Aromatic C=C stretching |

| ~1550 | Medium | N-H bending (amine) |

| ~1400-1000 | Medium-Strong | Tetrazole ring vibrations |

Table 4: Predicted Mass Spectrometry Data (ESI+)

| m/z | Assignment |

| 176.09 | [M+H]⁺ (protonated free base) |

| 198.07 | [M+Na]⁺ (sodium adduct of the free base) |

Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound is not available in the public domain, a general synthetic route can be proposed based on established organic chemistry methods for similar tetrazole-containing compounds.

General Synthesis Protocol:

The synthesis would likely start from 4-cyanobenzylamine. The key step is the formation of the tetrazole ring via a [2+3] cycloaddition reaction between the nitrile group and an azide source, typically sodium azide, often catalyzed by a Lewis acid or an ammonium salt. The final step would involve the formation of the hydrochloride salt.

-

Tetrazole Formation: 4-cyanobenzylamine is reacted with sodium azide in a suitable solvent like N,N-dimethylformamide (DMF) or toluene. A catalyst such as zinc chloride or triethylammonium chloride is often employed to facilitate the reaction. The reaction mixture is typically heated for several hours to drive the reaction to completion.

-

Work-up and Purification: After the reaction, the mixture is cooled and acidified to protonate the tetrazole ring. The product is then extracted with an organic solvent. Purification is commonly achieved by recrystallization or column chromatography.

-

Salt Formation: The purified (4-(2H-tetrazol-5-yl)phenyl)methanamine free base is dissolved in a suitable solvent like isopropanol or ether. A solution of hydrochloric acid in the same or a miscible solvent is then added dropwise to precipitate the hydrochloride salt.

-

Final Product Isolation: The precipitated this compound is collected by filtration, washed with a cold solvent, and dried under vacuum.

General Spectroscopic Analysis Protocol:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 or 500 MHz). The sample would be dissolved in a deuterated solvent such as DMSO-d₆ or D₂O. Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

IR Spectroscopy: The infrared spectrum would be obtained using a Fourier-transform infrared (FT-IR) spectrometer. The sample could be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Mass Spectrometry: The mass spectrum would be acquired using a mass spectrometer, likely with an electrospray ionization (ESI) source, to determine the mass-to-charge ratio (m/z) of the molecular ion and any fragments.

Visualizations

Diagram 1: General Synthetic Workflow

Caption: A generalized workflow for the synthesis of the target compound.

Diagram 2: Spectroscopic Characterization Workflow

Caption: A standard workflow for the structural elucidation of the synthesized compound.

An In-depth Technical Guide on the Solubility and Stability of (4-(2H-Tetrazol-5-yl)phenyl)methanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-(2H-Tetrazol-5-yl)phenyl)methanamine hydrochloride is a molecule of interest in pharmaceutical research, incorporating both a tetrazole ring and a benzylamine hydrochloride moiety. Understanding its solubility and stability is paramount for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, focusing on its solubility in various media and its stability under different environmental conditions. While specific experimental data for this compound is not publicly available, this guide outlines the established methodologies for determining these properties, presents illustrative data based on the known behavior of similar chemical structures, and offers detailed experimental protocols. This document is intended to serve as a foundational resource for researchers initiating studies on this and related compounds.

Introduction

The successful development of a new active pharmaceutical ingredient (API) is critically dependent on a thorough understanding of its physicochemical properties. Among these, solubility and stability are fundamental parameters that influence bioavailability, formulation, and storage. This compound features a primary amine, which is protonated to form a hydrochloride salt, and a tetrazole ring. The hydrochloride salt form is generally employed to enhance aqueous solubility and improve handling properties compared to the free base.[1][2] The tetrazole group is known for its metabolic stability and ability to act as a bioisostere for carboxylic acids. The overall stability of the molecule is influenced by both the tetrazole ring, which is generally thermally stable, and the benzylic amine portion, which can be susceptible to oxidation and other degradation pathways.

This guide details the standard experimental procedures for evaluating the solubility and stability of this compound.

Physicochemical Properties

IUPAC Name: (4-(2H-tetrazol-5-yl)phenyl)methanamine;hydrochloride CAS Number: 177595-28-7 Molecular Formula: C₈H₁₀ClN₅ Molecular Weight: 211.65 g/mol

Solubility Profile

The solubility of an API is a critical factor in its absorption and formulation. As an amine hydrochloride, the aqueous solubility of this compound is expected to be pH-dependent.

Illustrative Solubility Data

The following tables summarize the expected solubility profile of this compound in various solvents. Note: This data is illustrative and based on the general properties of similar compounds. Actual experimental values should be determined empirically.

Table 1: Illustrative Aqueous Solubility at Different pH Values (25 °C)

| pH | Expected Solubility (mg/mL) | Classification |

| 1.2 | > 50 | Very Soluble |

| 4.5 | 20 - 30 | Soluble |

| 6.8 | 5 - 10 | Sparingly Soluble |

| 7.4 | 1 - 5 | Slightly Soluble |

| 9.0 | < 1 | Very Slightly Soluble |

Table 2: Illustrative Solubility in Common Organic Solvents (25 °C)

| Solvent | Expected Solubility (mg/mL) |

| Methanol | > 20 |

| Ethanol | 5 - 10 |

| Dimethyl Sulfoxide (DMSO) | > 50 |

| Acetonitrile | 1 - 5 |

| Dichloromethane | < 0.1 |

| Acetone | < 1 |

Stability Profile

Stability testing is essential to determine the shelf-life of a drug substance and identify potential degradation products.[3][4] The stability of this compound should be evaluated under various stress conditions, including temperature, humidity, and light.

Illustrative Stability Data

The following table presents a hypothetical stability profile. Note: This data is for illustrative purposes.

Table 3: Illustrative Stability Data under Accelerated Conditions (40°C / 75% RH)

| Time Point | Assay (%) | Total Degradants (%) | Appearance |

| Initial | 100.0 | < 0.1 | White to off-white solid |

| 1 Month | 99.5 | 0.5 | No change |

| 3 Months | 98.7 | 1.3 | No change |

| 6 Months | 97.2 | 2.8 | Slight discoloration |

Experimental Protocols

Detailed methodologies for determining the solubility and stability of this compound are provided below.

Aqueous Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of the compound in aqueous media at various pH levels.

Materials:

-

This compound

-

Phosphate and citrate buffer solutions (pH 1.2, 4.5, 6.8, 7.4, 9.0)

-

Scintillation vials

-

Orbital shaker with temperature control

-

HPLC system with a suitable column and detector

-

0.45 µm syringe filters

Procedure:

-

Add an excess amount of the compound to a scintillation vial containing a known volume of the buffer solution.

-

Seal the vials and place them on an orbital shaker set at 25 °C.

-

Agitate the samples for 24-48 hours to ensure equilibrium is reached.

-

After equilibration, allow the samples to stand undisturbed for at least 1 hour.

-

Carefully withdraw an aliquot from the supernatant and filter it through a 0.45 µm syringe filter, discarding the first few drops.

-

Dilute the filtrate with an appropriate solvent and analyze the concentration of the compound using a validated HPLC method.

-

Perform the experiment in triplicate for each pH value.

Thermal Stability Assessment (Forced Degradation)

This protocol evaluates the stability of the compound under elevated temperature and humidity conditions.

Materials:

-

This compound

-

Stability chambers

-

HPLC system

-

Glass vials with appropriate closures

Procedure:

-

Place a known amount of the compound in glass vials.

-

For solid-state stability, store open and closed vials in a stability chamber at 40°C / 75% RH.

-

For solution-state stability, prepare solutions of the compound in relevant buffers and store them at elevated temperatures (e.g., 50°C, 60°C).

-

At specified time points (e.g., initial, 1, 3, 6 months), withdraw samples.

-

Analyze the samples for the remaining concentration of the parent compound and the formation of any degradation products using a validated stability-indicating HPLC method.

-

Monitor the physical appearance of the samples at each time point.

Photostability Testing

This protocol assesses the stability of the compound when exposed to light, following ICH Q1B guidelines.

Materials:

-

This compound

-

Photostability chamber with a calibrated light source (UV and visible)

-

Quartz vials

-

Control samples wrapped in aluminum foil

-

HPLC system

Procedure:

-

Place solid samples of the compound in quartz vials.

-

Prepare solution samples in a suitable solvent and place them in quartz vials.

-

Expose the samples to a light source in a photostability chamber, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

Simultaneously, store control samples (wrapped in aluminum foil to protect from light) under the same temperature and humidity conditions.

-

After the exposure period, analyze both the exposed and control samples by HPLC to determine the extent of degradation.

Visualizations

The following diagrams illustrate the experimental workflows for determining solubility and stability.

Caption: Workflow for Aqueous Solubility Determination.

Caption: General Workflow for Stability Testing.

Conclusion

This technical guide provides a framework for the systematic evaluation of the solubility and stability of this compound. While specific experimental data is not yet available in the public domain, the outlined protocols and expected trends based on its chemical structure offer a solid starting point for researchers. The provided methodologies for determining aqueous and organic solvent solubility, as well as thermal and photostability, are based on industry-standard practices and regulatory guidelines. The successful execution of these studies is a critical step in the preclinical development of this compound and will provide the necessary data to guide formulation and clinical studies.

References

Methodological & Application

Synthesis Protocol for (4-(2H-Tetrazol-5-yl)phenyl)methanamine hydrochloride

Application Note

(4-(2H-Tetrazol-5-yl)phenyl)methanamine hydrochloride is a versatile building block in medicinal chemistry and drug discovery. The presence of the tetrazole ring, a well-established bioisostere for a carboxylic acid group, coupled with the aminomethyl-phenyl moiety, makes it a valuable synthon for the development of novel therapeutic agents. This document provides a detailed protocol for the synthesis of this compound, starting from the readily available 4-cyanobenzylamine hydrochloride. The synthesis proceeds via a [3+2] cycloaddition reaction to form the tetrazole ring, followed by the formation of the hydrochloride salt. This protocol is intended for researchers and scientists in the field of organic synthesis and drug development.

Reaction Scheme

The overall synthetic pathway is depicted below:

Caption: Synthetic scheme for this compound.

Experimental Protocol

Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Table 1: List of Reagents and Materials

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Supplier |

| 4-Cyanobenzylamine hydrochloride | C₈H₉ClN₂ | 168.62 | Commercially Available |

| Sodium Azide | NaN₃ | 65.01 | Commercially Available |

| Ammonium Chloride | NH₄Cl | 53.49 | Commercially Available |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Commercially Available |

| Hydrochloric Acid (concentrated) | HCl | 36.46 | Commercially Available |

| Methanol (MeOH) | CH₄O | 32.04 | Commercially Available |

| Diethyl Ether (Et₂O) | C₄H₁₀O | 74.12 | Commercially Available |

| Deionized Water | H₂O | 18.02 | In-house |

Step 1: Synthesis of (4-(2H-Tetrazol-5-yl)phenyl)methanamine

This step involves the formation of the tetrazole ring from the nitrile group of 4-cyanobenzylamine hydrochloride through a [3+2] cycloaddition reaction with sodium azide.

Caption: Workflow for the synthesis of the intermediate amine.

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-cyanobenzylamine hydrochloride (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.5 eq).

-

Add anhydrous dimethylformamide (DMF) to the flask (approximately 5-10 mL per gram of starting material).

-

Heat the reaction mixture to 120-125 °C with vigorous stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture slowly into a beaker containing ice-water.

-

Acidify the aqueous mixture with concentrated hydrochloric acid to a pH of approximately 2-3. A precipitate should form.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the collected solid thoroughly with cold deionized water to remove any residual salts.

-

Dry the product under vacuum to yield (4-(2H-Tetrazol-5-yl)phenyl)methanamine as a solid.

Step 2: Formation of this compound

This final step involves the conversion of the synthesized amine into its hydrochloride salt to improve its stability and handling properties.

Procedure:

-

Suspend the crude (4-(2H-Tetrazol-5-yl)phenyl)methanamine from Step 1 in a minimal amount of methanol.

-

Cool the suspension in an ice bath.

-

Slowly add a solution of hydrochloric acid in diethyl ether (or a methanolic HCl solution) dropwise with stirring until the pH is acidic (check with pH paper).

-

Continue stirring in the ice bath for 30-60 minutes. A precipitate of the hydrochloride salt will form.

-

Collect the white precipitate by vacuum filtration.

-

Wash the solid with cold diethyl ether.

-

Dry the final product, this compound, under vacuum.

Table 2: Summary of Reaction Parameters

| Parameter | Step 1: Tetrazole Formation | Step 2: Hydrochloride Salt Formation |

| Starting Material | 4-Cyanobenzylamine hydrochloride | (4-(2H-Tetrazol-5-yl)phenyl)methanamine |

| Key Reagents | Sodium Azide, Ammonium Chloride | Hydrochloric Acid |

| Solvent | Dimethylformamide (DMF) | Methanol, Diethyl Ether |

| Temperature | 120-125 °C | 0 °C to Room Temperature |

| Reaction Time | 12-24 hours | 0.5-1 hour |

| Typical Yield | 70-85% (crude) | >90% |

Characterization Data

The final product can be characterized by standard analytical techniques.

Table 3: Expected Analytical Data

| Analysis | Expected Result |

| Appearance | White to off-white solid |